2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide
Overview
Description
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide, also known as BRACO-19, is a small molecule that has been studied for its potential therapeutic applications. It was initially developed as a compound that could inhibit the proliferation of cancer cells, but recent research has shown that it may have other uses as well. In
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide is not fully understood, but it is believed to involve the inhibition of DNA replication and transcription. It has been shown to bind to the DNA helix and prevent the binding of transcription factors, which are necessary for the expression of certain genes. This leads to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of topoisomerase II, an enzyme that is necessary for DNA replication and transcription. It has also been shown to induce the expression of p53, a tumor suppressor protein that is involved in the regulation of cell growth and apoptosis. In addition, this compound has been shown to inhibit the expression of matrix metalloproteinases, which are enzymes that are involved in the degradation of extracellular matrix proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide in lab experiments is that it has been shown to be effective against a variety of cancer cell lines, including those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. However, one limitation of using this compound in lab experiments is that it can be toxic to normal cells at high concentrations.
Future Directions
There are a number of future directions for research on 2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide. One area of research could focus on the development of more potent and selective analogs of this compound. Another area of research could focus on the use of this compound in combination with other anticancer agents to enhance its efficacy. In addition, future research could focus on the use of this compound in animal models to better understand its pharmacokinetics and pharmacodynamics. Finally, research could focus on the development of new formulations of this compound that could improve its bioavailability and reduce its toxicity.
Scientific Research Applications
2-(2-bromo-4-chlorophenoxy)-N'-(2,5-dimethoxybenzylidene)acetohydrazide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the proliferation of cancer cells, particularly those that are resistant to chemotherapy. It has also been shown to have antiviral activity against herpes simplex virus type 1 and type 2. In addition, this compound has been studied for its potential use in treating Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid beta peptides.
properties
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-[(Z)-(2,5-dimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrClN2O4/c1-23-13-4-6-15(24-2)11(7-13)9-20-21-17(22)10-25-16-5-3-12(19)8-14(16)18/h3-9H,10H2,1-2H3,(H,21,22)/b20-9- | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXMTPJXWLRJGS-UKWGHVSLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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